Methylthieno[2,3-b]pyridine-6-carboxylate
Overview
Description
Methylthieno[2,3-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential as Anti-inflammatory Agents
Methylthieno[2,3-b]pyridine-6-carboxylate derivatives have been explored for their potential use as anti-inflammatory agents. The research by Moloney (2001) in "Molecules" discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, motivated by the anti-inflammatory activity of structurally related molecules (G. P. Moloney, 2001).
Synthesis and Chemical Reactions
The molecule has been a subject of chemical synthesis studies. Zhu, Lan, and Kwon (2003) reported on a phosphine-catalyzed annulation reaction to synthesize highly functionalized tetrahydropyridines, including derivatives of this compound (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). Additionally, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which involved reactions starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Applications in Antitumor Research
The derivatives of this compound have been studied for their potential antitumor properties. For instance, Silva et al. (2021) synthesized novel functionalized methyl 3-(hetero)arylthieno[2,3-b]pyridine-2-carboxylates and evaluated their antitumoral potential, highlighting the potential of these derivatives in cancer treatment research (Bruna R Silva, Rita Rebelo, Juliana M. Rodrigues, C. P. Xavier, M. Vasconcelos, & M. Queiroz, 2021).
Photophysical Properties
Research on the photophysical properties of these compounds has been conducted, particularly in the context of potential antitumor compounds. Carvalho et al. (2013) studied the absorption and fluorescence properties of four 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which were evaluated previously as potential antitumor compounds (M. S. D. Carvalho, A. C. Hortelão, R. Calhelha, Ana S. Abreu, P. Coutinho, M. Queiroz, & E. M. Castanheira, 2013).
Properties
IUPAC Name |
methyl thieno[2,3-b]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-6-4-5-13-8(6)10-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDQVUNOIGRUQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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